molecular formula C7H16ClNO2 B13586441 methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride

methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride

Cat. No.: B13586441
M. Wt: 181.66 g/mol
InChI Key: LCBGYDMOOCUTEL-NUBCRITNSA-N
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Description

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of (3R)-3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of drugs used to treat various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-2,2-dimethylbutanoate
  • Ethyl (3R)-3-amino-2,2-dimethylbutanoate
  • Methyl (3R)-3-amino-2,2-dimethylpropanoate

Uniqueness

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

methyl (3R)-3-amino-2,2-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1

InChI Key

LCBGYDMOOCUTEL-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C(C)(C)C(=O)OC)N.Cl

Canonical SMILES

CC(C(C)(C)C(=O)OC)N.Cl

Origin of Product

United States

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